molecular formula C13H16FNO B6200809 1-benzoyl-4-(fluoromethyl)piperidine CAS No. 2001749-41-1

1-benzoyl-4-(fluoromethyl)piperidine

Cat. No.: B6200809
CAS No.: 2001749-41-1
M. Wt: 221.3
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Description

1-Benzoyl-4-(fluoromethyl)piperidine is a chemical compound of interest in pharmaceutical and life sciences research. It belongs to the piperidine class of organic compounds, which are frequently utilized as key building blocks and scaffolds in medicinal chemistry due to their presence in a wide range of bioactive molecules . Piperidine derivatives are investigated for various therapeutic applications, and this particular compound, featuring a benzoyl group and a fluoromethyl substituent, serves as a versatile intermediate for the synthesis of more complex target molecules. The incorporation of fluorine atoms is a common strategy in drug design to modulate a compound's metabolic stability, lipophilicity, and binding affinity. This product is specifically offered for research and development purposes. It is not intended for diagnostic or therapeutic uses, nor for application in food, drugs, or household products. Researchers are responsible for verifying the compound's suitability for their specific applications.

Properties

CAS No.

2001749-41-1

Molecular Formula

C13H16FNO

Molecular Weight

221.3

Purity

95

Origin of Product

United States

Preparation Methods

Hiyama Fluorination via Xanthate Intermediates

A validated approach, adapted from, involves converting a hydroxymethyl precursor to a fluoromethyl group through a two-step desulfurization/fluorination sequence. For 4-(hydroxymethyl)piperidine:

  • Xanthate Formation : React 4-(hydroxymethyl)piperidine with carbon disulfide (CS₂) and methyl iodide in the presence of a base (e.g., NaOH) to yield the corresponding S-methyl xanthate.

  • Fluorination : Treat the xanthate with N-bromosuccinimide (NBS) and Olah’s reagent (HF-pyridine) to replace the xanthate group with fluorine.

This method, originally developed for 4-(trifluoromethoxy)piperidine synthesis, achieves fluoromethylation in yields exceeding 70%, as confirmed by 19F^{19}\text{F} NMR.

Nucleophilic Substitution of Tosylate Intermediates

An alternative route, inferred from, employs nucleophilic displacement of a tosylate leaving group:

  • Tosylation : Treat 4-(hydroxymethyl)piperidine with tosyl chloride (TsCl) in dichloromethane (DCM) using triethylamine (Et₃N) as a base to form 4-(tosyloxymethyl)piperidine.

  • Fluoride Displacement : React the tosylate with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in dimethylformamide (DMF) at 80–100°C for 12–24 hours.

This method, while straightforward, requires careful control of reaction conditions to avoid elimination byproducts.

Acylation of 4-(Fluoromethyl)piperidine

Benzoylation via Schotten-Baumann Conditions

The benzoyl group is introduced using benzoyl chloride under Schotten-Baumann conditions:

  • Reaction Setup : Dissolve 4-(fluoromethyl)piperidine in aqueous NaOH (10%) and dichloromethane (DCM).

  • Acylation : Add benzoyl chloride dropwise at 0–5°C, followed by stirring at room temperature for 4–6 hours.

  • Workup : Extract the product into DCM, wash with dilute HCl and brine, and purify via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).

Yields typically range from 65–85%, with 1H^{1}\text{H} NMR confirming N-benzoylation (δ 7.45–7.85 ppm, aromatic protons).

Mixed Anhydride Method

For enhanced reactivity, describes activation of benzoyl chloride using isobutyl chloroformate:

  • Activation : Treat benzoyl chloride with isobutyl chloroformate and N-methylmorpholine in DCM at 0°C to form a mixed anhydride.

  • Coupling : Add 4-(fluoromethyl)piperidine and stir at room temperature for 12 hours.

  • Purification : Isolate the product via flash chromatography (DCM/methanol 95:5).

This method minimizes racemization and is preferred for acid-sensitive substrates.

Analytical Validation and Characterization

Critical to synthetic success is rigorous characterization:

  • 1H^{1}\text{H} NMR : The fluoromethyl group (–CH₂F) appears as a triplet of triplets (δ 4.45–4.65 ppm, JHF=47HzJ_{H-F} = 47 \, \text{Hz}).

  • 19F^{19}\text{F} NMR : A singlet at δ –215 to –220 ppm confirms the fluoromethyl group.

  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 221.27, consistent with the molecular formula C₁₃H₁₆FNO.

Comparative Analysis of Methodologies

MethodFluoromethylation YieldAcylation YieldTotal YieldKey Advantage
Hiyama Fluorination72%85%61%High regioselectivity
Tosylate Displacement65%78%51%Simplicity, readily available reagents

Industrial-Scale Considerations

Commercial synthesis (e.g., Sigma-Aldrich) emphasizes cost-effective protocols:

  • Catalyst Optimization : Substituting Olah’s reagent with cheaper HF sources (e.g., KHF₂) reduces costs.

  • Continuous Flow Systems : Automated reactors improve reproducibility for large-scale production .

Chemical Reactions Analysis

1-Benzoyl-4-(fluoromethyl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Benzoyl-4-(fluoromethyl)piperidine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzoyl-4-(fluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The benzoyl group and fluoromethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at the 4-Position of Piperidine

Key Substituents Compared :

  • Fluoromethyl (1-benzoyl-4-(fluoromethyl)piperidine) : Small, electronegative group; enhances metabolic stability via reduced susceptibility to oxidation.
  • Bromobenzoyl (1-benzoyl-4-(4-bromobenzoyl)piperidine, ) : Bulky, halogenated aromatic group; improves binding affinity in hydrophobic pockets.
  • Indol-3-yl (1-benzoyl-4-indol-3-yl-piperidine, ) : Bulky, planar aromatic group; enhances interactions with aromatic residues in enzyme active sites.

Table 1: Substituent Impact on Physicochemical Properties

Substituent Size (Van der Waals radius) LogP (Predicted) Electronic Effect Key Applications
Fluoromethyl ~1.47 Å (F) Moderate (~2.5) Electron-withdrawing CNS-targeted drugs (enhanced BBB penetration)
Thienylcarbonyl ~1.85 Å (S) High (~3.2) Electron-rich (π-system) Enzyme inhibitors (e.g., acetylcholinesterase)
4-Bromobenzoyl ~1.95 Å (Br) High (~3.8) Polarizable halogen PET ligands (radiolabeling potential)
Indol-3-yl ~2.1 Å (N) Moderate (~2.8) Electron-donating (N-H) Anticancer agents (DNA intercalation)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-benzoyl-4-(fluoromethyl)piperidine, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or catalytic fluorination. For example, highlights hydroxylation reactions using microbial systems like Sporotrichum sulfurescens for functionalizing piperidine derivatives. To optimize yields:

  • Use anhydrous conditions to minimize hydrolysis of the fluoromethyl group.
  • Employ palladium catalysts for efficient C–F bond formation, as suggested in fluorination studies .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates (e.g., 1-benzoyl-4-n-propylpiperidine) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Confirm the benzoyl and fluoromethyl substituents via characteristic shifts (e.g., benzoyl carbonyl at ~170 ppm in 13C NMR; fluoromethyl protons as a triplet at ~4.5 ppm) .
  • HPLC : Assess purity (>95% peak area at 254 nm) using a C18 column with a gradient elution of acetonitrile/water .
  • HRMS : Verify molecular weight accuracy (e.g., [M+H]+ calculated vs. observed) .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer :

  • Solubility : DMSO or methanol for biological assays; chloroform or DCM for synthetic workflows .
  • Storage : Store at –20°C under inert gas (argon) to prevent degradation of the fluoromethyl group .

Advanced Research Questions

Q. How does the fluoromethyl group influence the compound’s pharmacokinetic (PK) properties compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine enhances metabolic stability and bioavailability. To evaluate:

  • In Silico ADMET : Use QSAR models (e.g., ADMET Predictor™) to compare logP, CYP450 inhibition, and plasma protein binding between fluorinated and non-fluorinated derivatives .
  • In Vitro Assays : Measure microsomal stability (e.g., t1/2 in human liver microsomes) and permeability (Caco-2 assays) .
  • Case Study : Fluorine’s electronegativity reduces basicity of the piperidine nitrogen, potentially lowering off-target receptor interactions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation steps:

  • Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control batches .
  • Impurity Profiling : Quantify byproducts (e.g., de-fluorinated analogs) via LC-MS and correlate with activity .
  • Dose-Response Curves : Replicate EC50/IC50 measurements under varying pH and temperature .

Q. How can computational modeling guide structural modifications for enhanced target affinity?

  • Methodological Answer :

  • Molecular Docking : Simulate binding poses with target proteins (e.g., CCR5 for HIV inhibition) using AutoDock Vina .
  • QSAR Analysis : Derive predictive models from pIC50 data (Supplementary Table S1, ) to prioritize substituents (e.g., electron-withdrawing groups at the benzoyl position) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for fluoromethyl vs. methyl substitutions to predict affinity changes .

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